
1-Ethyl-3-methylimidazolium tricyanomethanide
Overview
Description
1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIM][TCM]) is an ionic liquid (IL) with the molecular formula $ \text{C}8\text{H}{11}\text{N}_5 $, molecular weight 221.24 g/mol, and CAS number 650516-99-3. It exhibits a melting point of 281.2 K, density of 1.16 g/cm³ at 298 K, and viscosity of 28 mPa·s . Its low surface tension (50.94 mN·m⁻¹ at 298.15 K) and high conductivity make it suitable for applications such as electrolytes in sensors, CO₂ separation membranes, thermoelectric materials, and lubricants . The tricyanomethanide anion contributes to its high polarity and CO₂-philicity, while the ethyl-methylimidazolium cation ensures moderate hydrophobicity and thermal stability .
Preparation Methods
Preparation Methods
The synthesis of 1-ethyl-3-methylimidazolium tricyanomethanide typically involves a two-step process:
Formation of 1-Ethyl-3-methylimidazolium Cation
The first step is the alkylation of imidazole to form the 1-ethyl-3-methylimidazolium cation. This is generally achieved by reacting imidazole or 1-methylimidazole with an ethylating agent such as ethyl bromide or ethyl chloride under controlled conditions.
- Reaction : Imidazole + Ethylating agent → 1-Ethyl-3-methylimidazolium halide (typically bromide or chloride)
- Conditions : Typically carried out in an organic solvent (e.g., acetonitrile) at moderate temperatures (room temperature to reflux)
- Purification : The resulting ionic liquid halide salt is purified by washing and drying to remove unreacted reagents and by-products.
Anion Exchange to Introduce Tricyanomethanide
The second step involves metathesis (anion exchange) to replace the halide anion with the tricyanomethanide anion.
- Reagents : The 1-ethyl-3-methylimidazolium halide is reacted with an alkali metal salt of tricyanomethanide, such as potassium tricyanomethanide (K[TCM]).
- Reaction : [EMIM] + K[TCM] → [EMIM][TCM] + KX (X = Cl or Br)
- Conditions : Typically performed in water or a water/organic solvent mixture, at room temperature or slightly elevated temperatures.
- Separation : The insoluble potassium halide salt (KCl or KBr) is removed by filtration.
- Purification : The ionic liquid is purified by solvent evaporation under reduced pressure and drying under vacuum to remove residual solvents and moisture.
Alternative Synthetic Routes
- Direct synthesis methods have been reported involving the reaction of 1-ethyl-3-methylimidazolium halide with tricyanomethane derivatives, but these are less common due to the availability and stability of tricyanomethanide salts.
- Industrial scale methods optimize reaction times, stoichiometry, and purification steps to maximize yield and purity.
Research Findings and Characterization Data
Physical and Chemical Properties
Crystallographic and Spectroscopic Characterization
- The crystal structure of this compound has been studied, revealing strong cation-anion interactions and hydrogen bonding networks that influence its melting point and viscosity.
- Infrared and NMR spectroscopy confirm the presence of the tricyanomethanide anion and the imidazolium cation, verifying the successful anion exchange during synthesis.
Analysis of Preparation Method Efficiency and Purity
- The two-step synthesis route is widely accepted due to its simplicity and high yield.
- The purity of the final ionic liquid depends heavily on the efficiency of the anion exchange and thorough removal of inorganic salts.
- Analytical techniques such as NMR, IR, elemental analysis, and conductivity measurements are essential to confirm product identity and purity.
- The choice of solvents and reaction conditions can influence the viscosity and conductivity of the product, which are critical for its applications.
Summary Table of Preparation Steps
Step | Description | Reagents | Conditions | Notes |
---|---|---|---|---|
1 | Alkylation of imidazole | Imidazole + Ethyl bromide | Organic solvent, RT to reflux | Forms 1-ethyl-3-methylimidazolium halide salt |
2 | Anion exchange with tricyanomethanide | 1-Ethyl-3-methylimidazolium halide + K[TCM] | Aqueous/organic solvent, RT to mild heat | Precipitates KX salt, filtered off |
3 | Purification | Solvent evaporation, vacuum drying | Reduced pressure, ambient to mild heat | Removes solvents and moisture |
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium tricyanomethanide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are facilitated by the compound’s ionic nature.
Substitution Reactions: Common reagents include halogens and other nucleophiles.
Catalytic Reactions: It is often used as a catalyst in organic synthesis due to its stability and reactivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized derivatives .
Scientific Research Applications
Energy Storage Applications
Supercapacitors and Batteries
1-Ethyl-3-methylimidazolium tricyanomethanide has been integrated into polymer electrolytes for energy storage devices such as supercapacitors and batteries. Studies indicate that incorporating [emim][TCM] into polymer matrices significantly enhances ionic conductivity. For instance, a study demonstrated that adding this ionic liquid to a poly(methyl methacrylate) (PMMA) matrix improved the conductivity, making it suitable for use in energy applications .
Solar Cells
The ionic liquid has also been utilized in solar cell technology. Research indicates that [emim][TCM] can be incorporated into corn starch polymer electrolytes to improve the efficiency of solar cells by enhancing the charge transport properties . The unique properties of this ionic liquid facilitate better ion mobility within the polymer matrix.
Catalysis
Chemical Reactions
The compound serves as an effective solvent and catalyst in various chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds. Its application in catalysis is particularly notable in reactions that require high thermal stability and low vapor pressure .
Green Chemistry
In line with green chemistry principles, [emim][TCM] has been explored for its potential to replace traditional solvents in chemical processes. Its non-volatile nature reduces environmental impact while maintaining efficiency in reaction kinetics.
Polymer Science
Polymer Electrolytes
The incorporation of this compound into polymer matrices has been shown to enhance the performance of polymer electrolytes. The ionic liquid increases the overall conductivity of the electrolyte composition, making it more effective for applications in batteries and supercapacitors .
Nanocomposites
Research has also focused on developing nanocomposites using [emim][TCM]. These materials exhibit improved mechanical properties and thermal stability, which are crucial for various industrial applications .
Thermodynamic Properties
Phase Behavior
Studies examining the phase behavior of [emim][TCM] have revealed insights into its thermodynamic properties, which are essential for optimizing its use in different applications. Understanding these properties aids in predicting how the compound will behave under varying conditions, thus enhancing its practical applications in industry.
Case Studies
Mechanism of Action
The mechanism by which 1-ethyl-3-methylimidazolium tricyanomethanide exerts its effects is primarily through its ionic nature. It interacts with molecular targets by forming ionic bonds and facilitating electron transfer processes. This interaction can influence various molecular pathways, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
Solvent Extraction Performance
[EMIM][TCM] outperforms other ILs in extracting aromatic sulfur compounds (e.g., thiophene) from alkanes. For ternary liquid-liquid equilibrium (LLE) systems involving n-heptane and thiophene, [EMIM][TCM] shows higher distribution coefficients ($ \beta $) and selectivity ($ S $) compared to:
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) : Lower $ \beta $ due to weaker interaction with sulfur compounds .
- 1-Butyl-1-methylpyrrolidinium tetracyanoborate ([BMPYR][TCB]): Similar $ \beta $, but [EMIM][TCM] achieves better phase separation at lower temperatures .
Table 1: Solvent Extraction Parameters at 298.15 K
IL | $ \beta $ (Thiophene) | $ S $ | Source |
---|---|---|---|
[EMIM][TCM] | 0.65 | 28.4 | |
[EMIM][NTf₂] | 0.42 | 18.7 | |
[BMPYR][TCB] | 0.58 | 24.1 |
Thermophysical Properties
Viscosity and Surface Tension
[EMIM][TCM] has lower viscosity than hydrophobic ILs like [BMIM][NTf₂] (145 mPa·s at 298 K) but higher than dicyanamide-based ILs (e.g., [EMIM][DCA], 14 mPa·s) . Its surface tension is comparable to [EMIM][DCA] (49.2 mN·m⁻¹) but significantly lower than aqueous ILs like [C₈mim][BF₄] (63 mN·m⁻¹) .
Thermal Stability
The melting point of [EMIM][TCM] (281.2 K) is higher than [EMIM][NTf₂] (261.8 K) and [EMIM][BF₄] (281.5 K), making it less suitable for subambient applications .
Table 2: Thermal Properties of Selected ILs
IL | Melting Point (K) | Density (g/cm³) | Viscosity (mPa·s) | |
---|---|---|---|---|
[EMIM][TCM] | 281.2 | 1.16 | 28 | |
[EMIM][NTf₂] | 261.8 | 1.52 | 145 | |
[EMIM][DCA] | 276.4 | 1.10 | 14 | |
[BMIM][TCC] | N/A | 1.22 | 35 |
Biological Activity
1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) is a type of ionic liquid (IL) that has garnered attention for its unique physicochemical properties and potential biological applications. This article explores the biological activity of [EMIm][TCM], focusing on its interactions with biological systems, stability, and applications in various fields.
Overview of this compound
[EMIm][TCM] is characterized by its low viscosity and high ionic conductivity, making it suitable for applications in energy storage and as a solvent in biochemical processes. Its structure consists of a 1-ethyl-3-methylimidazolium cation paired with the tricyanomethanide anion, which contributes to its distinctive properties.
Biological Interactions
Stabilization of Proteins
Research has indicated that ionic liquids like [EMIm][TCM] can stabilize proteins, enhancing their activity and stability under various conditions. For instance, studies have shown that [EMIm][TCM] can maintain the structural integrity of enzymes, which is crucial for their catalytic functions. This stabilization is attributed to the ability of ILs to create a favorable environment for protein folding and function, reducing denaturation risks during thermal or chemical stress .
Toxicity Studies
The biological activity of [EMIm][TCM] has been assessed in various toxicity studies. In vitro assays have demonstrated that while some ionic liquids exhibit cytotoxic effects, [EMIm][TCM] shows relatively low toxicity towards mammalian cells at certain concentrations. This property makes it a candidate for biomedical applications where biocompatibility is essential .
Case Studies
-
Enzyme Activity Enhancement
A study investigated the effect of [EMIm][TCM] on enzyme catalysis, specifically focusing on lipases. The results indicated that [EMIm][TCM] significantly enhanced lipase activity compared to traditional organic solvents. The enzyme maintained higher activity levels over extended periods when incubated with [EMIm][TCM], showcasing its potential as an alternative solvent in enzymatic reactions . -
Cell Viability Assays
In a series of cell viability assays, [EMIm][TCM] was tested against various cell lines to evaluate its cytotoxicity. The results revealed that at concentrations below 100 mM, [EMIm][TCM] did not significantly affect cell viability, indicating a favorable safety profile for potential therapeutic applications .
Research Findings
Electrochemical Properties
The electrochemical stability of [EMIm][TCM] has been studied extensively due to its implications in energy storage devices. It exhibits a wide electrochemical window and high ionic conductivity, making it suitable for use in batteries and supercapacitors. These properties are linked to its biological activity, as stable electrolytes can enhance the performance of bioelectronic devices .
Gas Solubility and Selectivity
Research has also highlighted the ability of [EMIm][TCM] to selectively absorb gases such as CO2. This property not only has implications for environmental applications but also suggests potential uses in bioreactors where gas exchange is critical for microbial metabolism .
Data Tables
Q & A
Basic Questions
Q. What are the established methods for synthesizing [Emim][TCM], and how is purity ensured?
[Emim][TCM] is typically synthesized via anion metathesis. A common approach involves reacting 1-ethyl-3-methylimidazolium chloride ([Emim]Cl) with potassium tricyanomethanide (K[TCM]) in a polar solvent like acetonitrile. The reaction proceeds under inert conditions, followed by filtration to remove KCl and solvent evaporation. Purification involves repeated washing with volatile solvents (e.g., dichloromethane) and vacuum drying. Purity (>98%) is verified via NMR, ion chromatography, and elemental analysis .
Q. What are the key physicochemical properties of [Emim][TCM], and how are they measured experimentally?
Critical properties include:
- Viscosity : 12.2–15 cP at 25°C, measured using rotational viscometers .
- Conductivity : 17–21.3 mS/cm at 30°C, determined via impedance spectroscopy .
- Density : 1.08–1.10 g/cm³ at 24–26°C, measured with a densitometer .
- Thermal stability : Assessed via TGA, with decomposition temperatures >200°C .
Q. How is [Emim][TCM] utilized in electrochemical applications, such as sensors or DSSCs?
[Emim][TCM]’s high conductivity and low viscosity make it suitable as an electrolyte additive. For example, in dye-sensitized solar cells (DSSCs), it enhances charge transfer efficiency. In stretchable polymer electrodes (e.g., PEDOT:PSS), it improves conductivity (up to 1,000 S/cm) and stretchability (30–50% strain) when blended with polar solvents like DMSO. Experimental protocols involve cyclic voltammetry and impedance spectroscopy to optimize ion diffusion and interfacial stability .
Advanced Research Questions
Q. How does [Emim][TCM] influence corrosion rates in CO₂ capture systems, and how can contradictory data across studies be resolved?
Studies show [Emim][TCM] exhibits moderate corrosivity toward mild steel in CO₂-rich environments. Discrepancies arise from variations in water content (0.1–5 wt%), temperature (25–60°C), and CO₂ pressure (1–10 bar). Methodological resolution involves:
- Electrochemical polarization tests to quantify corrosion rates.
- Surface characterization (SEM/EDS) to assess pitting or passivation.
- Controlled humidity chambers to isolate water’s role in accelerating corrosion .
Q. What strategies optimize [Emim][TCM] in ternary/quaternary systems for aromatic extraction from alkanes?
For toluene/heptane separation, blending [Emim][TCM] with [Emim][DCA] (20:80 mol%) improves selectivity by 40% compared to pure ILs. Key steps:
- Liquid-liquid equilibria (LLE) measurements at 25–40°C.
- CPA EoS modeling to predict phase behavior and select optimal IL ratios.
- Validation via GC-MS to quantify distribution coefficients and selectivity .
Q. How can COSMO-RS or CPA EoS models predict [Emim][TCM]’s phase equilibria in multi-component separations?
The Conductor-like Screening Model for Real Solvents (COSMO-RS) accurately predicts activity coefficients in BTX (benzene, toluene, xylene) separation from gasoline. Inputs include σ-profiles of ILs and aromatics. Experimental validation involves measuring ternary LLE data and comparing with predicted selectivity and capacity .
Q. Why do reported viscosity values for [Emim][TCM] vary (12.2–15 cP), and how can researchers standardize measurements?
Variability stems from impurities (e.g., residual water or chloride ions), temperature calibration (±0.1°C), and shear rate settings. Standardization protocols:
- Pre-dry ILs at 60°C under vacuum for 48 hours.
- Use calibrated Ubbelohde viscometers or rheometers with controlled shear rates (100–500 s⁻¹) .
Q. What methodologies enhance [Emim][TCM]’s performance in polymer-based stretchable electrodes?
Optimizing [Emim][TCM]’s mass fraction (5–10%) in PEDOT:PSS/DMSO blends increases conductivity while maintaining mechanical flexibility. Methods include:
- Spin-coating at 2,000–4,000 rpm for uniform film thickness.
- Strain cycling (1,000 cycles at 30% strain) to test durability.
- AFM analysis to correlate surface morphology with electrical performance .
Q. How does temperature (298–373 K) and pressure (0–300 kPa) affect CO₂ solubility in [Emim][TCM]?
Solubility increases linearly with pressure and decreases with temperature. Gravimetric methods (e.g., magnetic suspension balance) show solubility capacities of 0.3–1.2 mol CO₂/kg IL. Data fitting via Henry’s law constants reveals [Emim][TCM] outperforms hydrophobic ILs like [Emim][NTf₂] at low pressures (<100 kPa) .
Q. What experimental designs address the impact of trace water on [Emim][TCM]’s electrochemical stability?
Water content >500 ppm reduces conductivity by 15–20% and accelerates electrode degradation. Controlled studies involve:
Properties
IUPAC Name |
2,2-dicyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C4N3/c1-3-8-5-4-7(2)6-8;5-1-4(2-6)3-7/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQVLGGENTPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666823-18-3 | |
Record name | 1-Ethyl-3-methylimidazolium Tricyanomethanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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